molecular formula C14H12N2O2S B5534147 2-cyano-N-(3-methylphenyl)benzenesulfonamide

2-cyano-N-(3-methylphenyl)benzenesulfonamide

Cat. No.: B5534147
M. Wt: 272.32 g/mol
InChI Key: UGXQCKTVISFOSU-UHFFFAOYSA-N
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Description

2-cyano-N-(3-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H12N2O2S It is a derivative of benzenesulfonamide, featuring a cyano group and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-methylphenyl)benzenesulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with 2-cyanobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted sulfonamides or sulfonate esters.

    Oxidation: Products include sulfonic acids or sulfonate salts.

    Reduction: Products include primary amines or other reduced derivatives.

Scientific Research Applications

2-cyano-N-(3-methylphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-methylphenyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is overexpressed in certain cancer cells, and its inhibition can disrupt the cellular pH balance, leading to apoptosis (programmed cell death) in cancer cells . The compound binds to the active site of the enzyme, blocking its activity and preventing the cancer cells from adapting to hypoxic conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2-methylphenyl)benzenesulfonamide
  • 2-cyano-N-(4-methylphenyl)benzenesulfonamide
  • 3-cyano-N-(3-methylphenyl)benzenesulfonamide

Uniqueness

2-cyano-N-(3-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the cyano group and the methyl-substituted phenyl group provides distinct electronic and steric properties, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

2-cyano-N-(3-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-5-4-7-13(9-11)16-19(17,18)14-8-3-2-6-12(14)10-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXQCKTVISFOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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